molecular formula C30H27N3O4S2 B12501034 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B12501034
M. Wt: 557.7 g/mol
InChI Key: LFJZVNNWAGOXCH-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, which can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazolidinone intermediate with a sulfonamide derivative, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide moiety can enhance the compound’s binding affinity to certain biological targets, leading to its therapeutic effects. The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiazolidinone ring and a sulfonamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H27N3O4S2

Molecular Weight

557.7 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C30H27N3O4S2/c1-21-6-5-9-26(18-21)32-39(36,37)27-16-14-25(15-17-27)31-29(35)23-10-12-24(13-11-23)30-33(28(34)20-38-30)19-22-7-3-2-4-8-22/h2-18,30,32H,19-20H2,1H3,(H,31,35)

InChI Key

LFJZVNNWAGOXCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Origin of Product

United States

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